2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
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Overview
Description
“2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile” is a chemical compound with the molecular formula C10H8N4 and a molecular weight of 184.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the use of 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines, or substituted benzylamines as starting materials .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The InChI code for this compound is 1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 353.8±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Synthesis and Material Applications
A study demonstrated the synthesis of substituted 4-(thiophen-2-yl)nicotinonitriles, highlighting an efficient procedure that includes condensation and cyclization processes. This research suggests potential applications in creating materials with specific electronic properties, as well as the possibility of generating 1H-pyrazolo[3,4-b]pyridines from these nicotinonitriles (Hakobyan et al., 2020).
Corrosion Inhibition
Another application of nicotinonitrile derivatives is in the field of corrosion inhibition. A nicotinonitrile derivative demonstrated significant efficiency in protecting mild steel from corrosion in a hydrochloric acid environment, indicating the potential for industrial applications in protecting metals from acidic corrosion (Salman et al., 2019).
Photophysical Applications
Research into the synthesis of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties has been developed. These compounds exhibit strong blue-green fluorescence emission, making them suitable for applications in materials science and as fluorophores in various sensing and imaging technologies (Hussein et al., 2019).
Catalytic Applications
A study on the catalytic applications of a nano ionic liquid in the synthesis of pyrazole derivatives highlights the efficiency of this approach under green conditions. This indicates the potential for the development of environmentally friendly catalytic processes involving nicotinonitrile derivatives (Zolfigol et al., 2015).
Antioxidant Evaluation
Nicotinonitriles have also been evaluated for their antioxidant properties. A specific study synthesized nicotinonitriles and assessed their antioxidant capabilities, suggesting the potential for these compounds in the development of new antioxidant agents (Gouda et al., 2016).
Safety and Hazards
Future Directions
Pyrazole-containing compounds, such as “2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on the development of novel pyrazole derivatives with improved efficacy and safety profiles .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-7-9(6-13-14)10-8(5-11)3-2-4-12-10/h2-4,6-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNWCOPYNJIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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